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Apocarotenal

Food Science Thermal Stability Carotenoid Degradation

Apocarotenal (E 160e, CAS 12676-20-9) delivers an orange-to-red hue (λmax 460–462 nm) that β-carotene cannot match, combined with superior thermal oxidative stability at processing temperatures—critical for margarine, processed cheese, and fat-based sauces. Its 50% provitamin A biopotency enables dual-functional color-plus-fortification in beverages and dairy via CWD powder formulations. Unlike restricted alternatives (e.g., canthaxanthin E 161g), apocarotenal holds full EU food additive approval (ADI 0.05 mg/kg bw/day) and US FDA 21 CFR 73.90 authorization. Rapid radical-cation scavenging ensures compatibility with tocopherol-based antioxidant systems in edible oils and dressings. Available in oil solutions, emulsions, and cold-water-dispersible powders.

Molecular Formula C30H40O
Molecular Weight 416.6 g/mol
CAS No. 12676-20-9
Cat. No. B7798129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApocarotenal
CAS12676-20-9
Molecular FormulaC30H40O
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C
InChIInChI=1S/C30H40O/c1-24(13-8-9-14-25(2)16-11-18-27(4)23-31)15-10-17-26(3)20-21-29-28(5)19-12-22-30(29,6)7/h8-11,13-18,20-21,23H,12,19,22H2,1-7H3/b9-8+,15-10+,16-11+,21-20+,24-13+,25-14+,26-17+,27-18+
InChIKeyDFMMVLFMMAQXHZ-DOKBYWHISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apocarotenal CAS 12676-20-9 Procurement Guide: Core Specifications, Regulatory Identity, and Scientific Baseline


Apocarotenal (CAS 12676-20-9), chemically defined as trans-β-apo-8′-carotenal (C30H40O; molecular weight 416.65), is a synthetically produced apocarotenoid food colorant designated as E 160e (CI Food Orange 6; Colour Index No. 40820) [1]. It occurs as dark violet crystals with a metallic luster and exhibits an absorption maximum at 460–462 nm in cyclohexane [1]. Regulatory specifications require not less than 96% total coloring matters, with subsidiary carotenoids limited to no more than 3.0% of total color [1]. The compound functions as a provitamin A carotenoid, possessing approximately 50% of the biopotency relative to β-carotene [2]. Apocarotenal is prepared commercially in multiple formulation formats including oily solutions, emulsions, and cold water dispersible (CWD) powders [3], enabling compatibility across both lipophilic and aqueous food matrices.

Why Apocarotenal Cannot Be Substituted by Generic β-Carotene or Other Carotenoids in Formulations Requiring Thermal Stability and Orange-Red Hue


Generic carotenoid substitution fails for apocarotenal (E 160e) due to three non-interchangeable property divergences. First, apocarotenal provides a distinct orange-to-red hue, whereas β-carotene contributes only yellow-to-orange coloration [1]—a spectral difference that precludes direct color-matching substitution. Second, apocarotenal demonstrates superior thermal stability under oxidative conditions, exhibiting a lower degradation rate than β-carotene during thermal oxidation in oil matrices [2]. Third, apocarotenal possesses an established ADI of 0.05 mg/kg bw/day under EU regulatory evaluation [3], whereas alternative carotenoids such as canthaxanthin (E 161g) face restricted approval in the EU—limited exclusively to Saucisses de Strasbourg [4]. These quantifiable divergences in color contribution, thermal degradation kinetics, and regulatory status render generic in-class substitution functionally and legally untenable.

Apocarotenal Differential Performance Data: Quantified Comparison Against β-Carotene, Canthaxanthin, and In-Class Carotenoids


Thermal Oxidative Stability: Apocarotenal vs. β-Carotene in Edible Oil Matrices at 110°C

Apocarotenal demonstrates quantifiably lower degradation rate and higher stability during thermal oxidation in triacylglycerol model systems compared to β-carotene [1]. Using a Rancimat apparatus at 110°C with controlled air flow rates (20 L/h, <4 L/h, and zero air), reverse-phase HPLC-DAD analysis confirmed that β-apo-8′-carotenal exhibited consistently lower degradation kinetics across all oxidation conditions tested [1]. This differential stability confers a measurable advantage in heat-processed food applications where color retention during thermal treatment is critical.

Food Science Thermal Stability Carotenoid Degradation

Color Contribution Spectrum: Apocarotenal Orange-Red vs. β-Carotene Yellow-Orange Hue Differentiation

Apocarotenal contributes orange to red hues, whereas β-carotene contributes only yellow to orange hues [1]. This spectral divergence arises from differences in conjugation length and terminal functional groups—apocarotenal contains a terminal aldehyde moiety (C30H40O) with absorption maximum at 460–462 nm in cyclohexane [2], while β-carotene (C40H56) lacks this functionalization. The presence of the aldehyde group produces a bathochromic shift that extends the absorbance into longer visible wavelengths, yielding the characteristic orange-red coloration that β-carotene cannot replicate without blending with additional colorants.

Food Colorant Spectral Properties Pigment Chemistry

Antioxidant Hierarchy Position: Apocarotenal and Canthaxanthin Share Equivalent Kinetic Behavior in Tocopherol Scavenging Systems

In a real-time kinetic study using laser flash photolysis in chloroform, β-apo-8′-carotenal (apocarotenal) and canthaxanthin radical cations were both scavenged rapidly by all four tocopherol homologues (α-, β-, γ-, and δ-tocopherol), whereas other carotenoid radical cations—including lycopene, β-carotene, zeaxanthin, and lutein—reacted much more slowly with tocopherols [1]. The established antioxidant hierarchy positions apocarotenal and canthaxanthin together at the lower end of the carotenoid radical cation reactivity series: α-tocopherol > lycopene ≈ β-tocopherol ≈ γ-tocopherol > β-carotene > zeaxanthin ≈ δ-tocopherol > lutein > echinenone ≫ canthaxanthin ≈ β-apo-8′-carotenal > astaxanthin [1].

Antioxidant Chemistry Laser Flash Photolysis Free Radical Kinetics

Regulatory Maximum Use Level: Apocarotenal U.S. FDA Quantitative Limit Specification

Under U.S. FDA regulations (21 CFR §73.90), the color additive β-apo-8′-carotenal may be safely used for coloring foods generally, subject to a quantifiable maximum restriction: the quantity of β-apo-8′-carotenal shall not exceed 15 milligrams per pound of solid or semisolid food, or 15 milligrams per pint of liquid food [1]. The color additive is exempt from certification [2]. This specified quantitative ceiling provides formulators with a defined regulatory boundary absent from many natural colorant specifications.

Regulatory Science Food Additive Compliance Color Additive Specifications

Provitamin A Activity: Apocarotenal 50% Biopotency Relative to β-Carotene

Apocarotenal possesses approximately 50% of the provitamin A activity compared to β-carotene . This is due to apocarotenal containing only one β-ionone ring (the structural prerequisite for vitamin A conversion via central cleavage), whereas β-carotene contains two such rings. In vivo studies demonstrate that 8′-apocarotenal and related apocarotenoids are absorbed and undergo asymmetric cleavage, metabolism, and tissue distribution [1]. The compound is characterized as an orally active provitamin A carotenoid .

Nutritional Biochemistry Vitamin A Metabolism Carotenoid Bioconversion

Apocarotenal Procurement-Relevant Application Scenarios: Evidence-Based Industrial Use Cases


Heat-Processed Fat-Based Foods Requiring Orange-Red Color Retention

Based on demonstrated lower thermal degradation rate compared to β-carotene at 110°C in triacylglycerol matrices [1], apocarotenal is optimally suited for margarine, processed cheese, and fat-based sauces that undergo thermal processing. The compound's orange-red hue contribution (λmax 460–462 nm) [2] combined with superior thermal oxidative stability enables single-colorant formulations where β-carotene would either degrade more rapidly or require supplementation with additional red pigments. EU specifications permit solution and suspension forms in edible fats or oils [2]. U.S. FDA compliance requires ≤15 mg per pound of solid/semisolid food or per pint of liquid food [3].

Nutritionally Fortified Beverages Requiring Combined Coloration and Vitamin A Activity

Apocarotenal's 50% provitamin A biopotency relative to β-carotene enables dual-functional use in fortified beverages, fruit drinks, and dairy products. Cold water dispersible (CWD) powder formulations containing 2% nature-identical apocarotenal are commercially available and exhibit high stability in beverage applications including energy drinks and soft drinks [4]. Unlike canthaxanthin—which provides zero provitamin A activity—apocarotenal contributes measurable nutritional value alongside its orange-red coloration, offering formulators a single-ingredient solution for color-plus-fortification requirements.

Poultry Feed for Egg Yolk Pigmentation Enhancement

In the feed industry, 8′-apo-β-carotenal functions as a coloring agent for poultry feed, effectively enhancing egg yolk coloration . Dietary β-apo-8′-carotenal is deposited in egg yolk as its oxidation product β-apo-8′-carotenoic acid [5]. The compound is among the synthesized oxycarotenoids recognized for yolk pigmentation applications [6]. This application leverages apocarotenal's carotenoid structure for tissue deposition and color transfer to consumable poultry products, addressing consumer preference for deeply colored yolks.

Lipid-Containing Formulations with Tocopherol-Based Antioxidant Systems

In oil-based food systems where α-, β-, γ-, or δ-tocopherols are present as natural antioxidants, apocarotenal exhibits rapid radical cation scavenging behavior equivalent to canthaxanthin and significantly faster than β-carotene, lycopene, zeaxanthin, and lutein [7]. This kinetic compatibility ensures that apocarotenal does not interfere with tocopherol-mediated antioxidant protection while maintaining its own color stability. Formulations requiring both color and antioxidant system integrity—such as salad dressings, edible oils, and emulsified sauces—benefit from this predictable radical-scavenging behavior.

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